molecular formula C7H14N2O2 B13065282 (3R)-3-amino-3-(oxolan-2-yl)propanamide

(3R)-3-amino-3-(oxolan-2-yl)propanamide

Cat. No.: B13065282
M. Wt: 158.20 g/mol
InChI Key: BTYNZKPWZGQFJX-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(oxolan-2-yl)propanamide is a chiral compound with a unique structure that includes an amino group, an oxolane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(oxolan-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of ®-glycidyl amine with oxalic acid to form the oxolane ring, followed by the introduction of the propanamide group through amidation reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of intermediates through crystallization or chromatography, and the final product would be obtained through recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(oxolan-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxolane ring can be reduced to form open-chain alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Open-chain alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(3R)-3-amino-3-(oxolan-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the oxolane ring provides structural stability. The propanamide moiety can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(oxolan-2-yl)propanamide
  • (3R)-3-amino-3-(tetrahydrofuran-2-yl)propanamide
  • (3R)-3-amino-3-(oxolan-2-yl)butanamide

Uniqueness

(3R)-3-amino-3-(oxolan-2-yl)propanamide is unique due to its specific chiral configuration and the presence of the oxolane ring, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3R)-3-amino-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10)/t5-,6?/m1/s1

InChI Key

BTYNZKPWZGQFJX-LWOQYNTDSA-N

Isomeric SMILES

C1CC(OC1)[C@@H](CC(=O)N)N

Canonical SMILES

C1CC(OC1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.